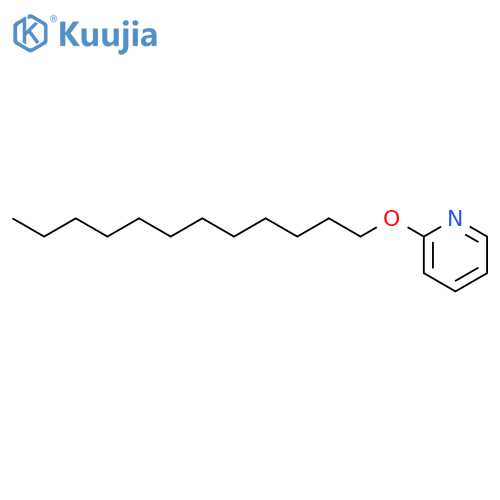Cas no 53708-21-7 (2-(dodecyloxy)pyridine)

2-(dodecyloxy)pyridine structure
商品名:2-(dodecyloxy)pyridine
2-(dodecyloxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(dodecyloxy)pyridine
- 4-dodecyloxybenzene boronic acid
- 4-dodecyloxyphenylboronic acid
- 4-Dodecyloxypyridin
- 4-dodecyloxy-pyridine
- NSC 74508
- NS00037037
- DB-052386
- DTXSID00220524
- NSC74508
- UNII-18P44R839H
- 53708-21-7
- EINECS 274-541-8
- AKOS024332456
- 2-dodecyloxypyridine
- 18P44R839H
- 2-dodecoxypyridine
- SCHEMBL4885285
- 70289-09-7
- NSC-74508
- PQKOSPVOQVXHCT-UHFFFAOYSA-N
- Pyridine, 2-(dodecyloxy)-
-
- インチ: InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-19-17-14-11-12-15-18-17/h11-12,14-15H,2-10,13,16H2,1H3
- InChIKey: PQKOSPVOQVXHCT-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCOc1ccccn1
計算された属性
- せいみつぶんしりょう: 263.22500
- どういたいしつりょう: 263.224914549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 12
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.1
- トポロジー分子極性表面積: 22.1Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 349.8±15.0 °C at 760 mmHg
- PSA: 22.12000
- LogP: 5.38130
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-(dodecyloxy)pyridine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(dodecyloxy)pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(dodecyloxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D535838-2.5g |
2-(Dodecyloxy)Pyridine |
53708-21-7 | 2.5g |
$ 340.00 | 2022-06-05 | ||
| TRC | D535838-500mg |
2-(Dodecyloxy)Pyridine |
53708-21-7 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D535838-250mg |
2-(Dodecyloxy)Pyridine |
53708-21-7 | 250mg |
$ 70.00 | 2022-06-05 |
2-(dodecyloxy)pyridine 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
53708-21-7 (2-(dodecyloxy)pyridine) 関連製品
- 27361-16-6(2-Butoxypyridine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
